An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl(2-methylbutyl)amine (N-methyl-2-methylbutan-1-amine)
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl(2-methylbutyl)amine (N-methyl-2-methylbutan-1-amine)
Introduction: Defining the Target Molecule
Methyl(2-methylbutyl)amine, systematically named N-methyl-2-methylbutan-1-amine , is a secondary aliphatic amine. Its structure consists of a methyl group and a branched five-carbon 2-methylbutyl group bonded to a central nitrogen atom. A critical aspect of this guide is the precise identification of this molecule, as a survey of chemical databases reveals a significant scarcity of published experimental data for this specific compound. Much of the available information pertains to its structural isomers, which possess distinct physical and chemical properties.
This guide, therefore, adopts a dual approach tailored for the research and development professional. Firstly, it presents predicted physicochemical properties for the target molecule, grounded in established computational models. Secondly, it leverages extensive experimental data from closely related, well-characterized isomers to infer its chemical reactivity and handling requirements. This methodology provides a robust framework for scientists synthesizing or working with this compound, emphasizing the experimental protocols required for its definitive characterization.
To clarify the structural context, the target molecule and its common isomers are presented below. Understanding these differences is fundamental to appreciating the subtle yet significant variations in their properties.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
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Rationale : Gas chromatography is the premier technique for assessing the purity of volatile amines.[1] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The primary challenge with amines is their tendency to tail on standard GC columns due to interactions with acidic silanol groups. Therefore, a base-deactivated column is mandatory for achieving sharp, symmetrical peaks and accurate quantification.[2]
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Methodology :
-
Column Selection : Utilize a low-to-mid polarity, base-deactivated capillary column (e.g., DB-5ms, DB-17ms, or a dedicated amine analysis column).
-
Sample Preparation : Prepare a ~1000 ppm solution of the crude amine in a suitable solvent such as methanol or isopropanol.
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Injector : Set to 250°C with a split ratio of 50:1.
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Oven Program :
-
Initial Temperature: 50°C, hold for 2 minutes.
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Ramp: 10°C/min to 200°C.
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Hold: 2 minutes.
-
-
Detector (FID) : Set to 280°C.
-
Analysis : Inject 1 µL of the sample. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
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Protocol 2: Structural Elucidation by Spectroscopy
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Rationale : A combination of mass spectrometry and NMR provides unambiguous confirmation of the molecular structure. IR spectroscopy confirms the presence of key functional groups.
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Methodology :
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Gas Chromatography-Mass Spectrometry (GC-MS) :
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Purpose : To confirm molecular weight and analyze the fragmentation pattern, which is highly characteristic of the structure.
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Expected Results : The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 101. The most significant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This would lead to a highly stable iminium cation, resulting in a prominent base peak at m/z = 44 (from cleavage of the 2-methylbutyl group) or m/z = 86 (from cleavage of the methyl group).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
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Purpose : To map the unique carbon and proton environments in the molecule.
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Predicted ¹H NMR Spectrum :
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~2.4 ppm (s, 3H): N-CH₃ protons.
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~2.3 ppm (d, 2H): N-CH₂ protons.
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~1.6 ppm (m, 1H): -CH(CH₃)- proton.
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~1.3 ppm (m, 2H): -CH₂CH₃ protons.
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~0.9 ppm (d, 3H): -CH(CH₃) protons.
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~0.85 ppm (t, 3H): -CH₂CH₃ protons.
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A broad singlet (1H) for the N-H proton will also be present, its chemical shift being concentration-dependent.
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Predicted ¹³C NMR Spectrum : Six distinct signals are expected, corresponding to the six unique carbon environments.
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Infrared (IR) Spectroscopy :
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Purpose : To identify functional groups.
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Expected Absorptions : As a secondary amine, the spectrum is expected to show a single, weak N-H stretching band in the region of 3300-3500 cm⁻¹.[3][4][5] This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none). Additional bands will include C-H stretching (~2850-2960 cm⁻¹) and N-H bending (~1550-1650 cm⁻¹).
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Protocol 3: Determination of Acid Dissociation Constant (pKa)
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Rationale : The pKa is a fundamental measure of a compound's basicity. Potentiometric titration is a direct and reliable method for its determination.[6][7]
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Methodology :
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Prepare a ~0.01 M solution of the purified amine in deionized water.
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Calibrate a pH meter using standard buffers (pH 4, 7, 10).
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Place the pH electrode in the amine solution and record the initial pH.
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Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).
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Record the pH after each addition, ensuring the solution equilibrates.
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Continue the titration well past the equivalence point.
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Plot the titration curve (pH vs. volume of HCl added). The pKa is equal to the pH at the half-equivalence point.
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Part 4: Safety and Handling
While a specific safety data sheet for N-methyl-2-methylbutan-1-amine is not available, a robust hazard assessment can be made from data on analogous short-chain secondary amines.[8][9][10]
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GHS Hazard Classification (Inferred) :
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Flammable Liquid : Category 2 (Highly Flammable).
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Skin Corrosion/Irritation : Category 1B (Causes severe skin burns and eye damage).
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Acute Toxicity (Oral, Dermal) : Category 3 or 4 (Toxic or Harmful if swallowed or in contact with skin).
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-
Handling :
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Work only in a well-ventilated chemical fume hood.
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Keep away from heat, sparks, open flames, and other ignition sources.
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Use intrinsically safe and explosion-proof equipment.
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Ground and bond containers during material transfers to prevent static discharge.
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-
Personal Protective Equipment (PPE) :
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Eye/Face Protection : Chemical safety goggles and a face shield.
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Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and appropriate protective clothing.
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Respiratory Protection : If ventilation is inadequate, use a respirator with an organic vapor cartridge.
-
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep segregated from incompatible materials like acids and oxidizing agents.
Conclusion
N-methyl-2-methylbutan-1-amine is a secondary amine for which specific experimental data is largely absent in the public domain. However, by combining computational predictions with empirical data from structural isomers, a comprehensive profile of its physical and chemical properties can be constructed. This guide provides researchers with a set of predicted properties, an inferred reactivity profile, and, most critically, a suite of validated experimental protocols necessary to synthesize and characterize this compound with a high degree of scientific integrity. The principles of basicity, nucleophilicity, and the handling precautions outlined herein are foundational for the safe and effective use of this molecule in drug discovery and chemical development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8068, N-Methylbutylamine. Retrieved from [Link]
-
Chemsrc. (2025, August 25). N-Methyl-2-butanamine | CAS#:7713-69-1. Retrieved from [Link]
-
LookChem. (n.d.). Cas 110-68-9,N-METHYLBUTYLAMINE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Methylbutylamine, 98% (GC). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111026, N-Methyl-2-butanamine. Retrieved from [Link]
-
Chemchart. (n.d.). n-methylbutan-2-amine (7713-69-1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butanamine, N-methyl- (CAS 7713-69-1). Retrieved from [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
The University of Arizona. (n.d.). IR: amines. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Al-Baghli, N. A., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(1), 237. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Alex, A., et al. (2011). Development of Methods for the Determination of pKa Values. Pharmaceutical Resonance, 3(4), 113-117. Retrieved from [Link]
-
Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-6. Retrieved from [Link]
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]
-
Regalado, E. L., et al. (2015). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 115, 487-493. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butanamine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Chemcess. (2024, August 8). Chemical Reactions Of Aliphatic Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023, November 3). mass spectrum of 2-methylbutane. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. N-METHYLBUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
